(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a bifunctional methanone derivative comprising two heterocyclic moieties:
- Indole core: Substituted with methoxy groups at positions 4 and 7 and a methyl group at position 1.
- Pyridoindole core: Substituted with a methoxy group at position 8 and embedded in a tetrahydro-2H-pyrido[4,3-b]indole scaffold.
This structure is designed to optimize interactions with biological targets, particularly serotonin and dopamine receptors, due to the electron-rich methoxy groups and the rigid bicyclic framework .
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C24H25N3O4/c1-26-20(12-16-21(30-3)7-8-22(31-4)23(16)26)24(28)27-10-9-19-17(13-27)15-11-14(29-2)5-6-18(15)25-19/h5-8,11-12,25H,9-10,13H2,1-4H3 |
InChI Key |
GTLLOFTVDFOGIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridoindole Intermediate
The pyridoindole core is synthesized via cyclization of a substituted tryptamine derivative. For example, 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole is prepared by treating 5-methoxyindole with formaldehyde under acidic conditions, followed by reduction with sodium cyanoborohydride.
Functionalization of Indole Moiety
The 4,7-dimethoxy-1-methylindole subunit is synthesized through sequential methoxylation and methylation. Lithiation of 1-methylindole with n-BuLi at −78°C, followed by quenching with trimethylborate, yields the boronate ester. Subsequent Suzuki-Miyaura coupling with a brominated pyridoindole precursor (e.g., 2-bromo-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) affords the biaryl intermediate.
Methanone Formation
The coupled product undergoes oxidation to install the ketone bridge. Treatment with Dess-Martin periodinane (DMP) in dichloromethane at 25°C for 2 hours achieves >85% conversion.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole boronation | n-BuLi, B(OMe)₃, THF, −78°C | 78 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 12 h | 65 |
| Oxidation | DMP, CH₂Cl₂, 25°C, 2 h | 87 |
Friedel-Crafts Hydroxyalkylation and Nucleophilic Substitution
This route employs Brønsted acid catalysis to form the tetrahydrocarbazole core, followed by nucleophilic substitution.
Synthesis of 4-(Indol-2-yl)-4-oxobutanal
4-(1-Methyl-1H-indol-2-yl)-4-oxobutanal is synthesized via lithiation of N-methylindole with n-BuLi, followed by reaction with γ-butyrolactone. Oxidation of the resulting alcohol with DMP yields the aldehyde.
Cascade Cyclization and Functionalization
The aldehyde undergoes p-toluenesulfonic acid-catalyzed Friedel-Crafts hydroxyalkylation in acetonitrile, forming a 3-indolylmethanol intermediate. Subsequent activation with hexafluoroisopropanol (HFIP) enables nucleophilic substitution with methoxide ions to install the 8-methoxy group on the pyridoindole.
Optimization Insight:
-
HFIP enhances electrophilicity of the intermediate, enabling substitution at 25°C.
-
Yields drop to <40% if acetonitrile is replaced with DMF due to competing side reactions.
Weinreb Amide-Mediated Acylation
Preparation of Indole-Weinreb Amide
Reaction of 4,7-dimethoxy-1-methylindole with N,O-dimethylhydroxylamine hydrochloride and AlMe₃ in dichloromethane produces the corresponding Weinreb amide. This intermediate reacts with the pyridoindole Grignard reagent (generated from 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole and Mg in THF) to form the methanone bridge.
Advantages:
-
Weinreb amides prevent over-addition, improving ketone selectivity.
-
Yields exceed 70% compared to 50% for traditional acyl chloride routes.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, scalable | Requires palladium catalysts | 58 |
| Friedel-Crafts | Acid-catalyzed, avoids noble metals | Sensitive to solvent polarity | 63 |
| Weinreb Amide | Excellent ketone control | Multi-step amide preparation | 71 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that indole derivatives can exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone demonstrate effectiveness against various bacterial strains. For instance:
- Inhibition of Mycobacterium tuberculosis : Certain indole derivatives have been reported to inhibit the enzyme dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, which is crucial for bacterial survival and replication .
Anticancer Potential
Indole-based compounds are increasingly recognized for their anticancer properties. The structural characteristics of this compound may contribute to:
- Cell Cycle Arrest : Some indole derivatives can induce cell cycle arrest in cancer cells by interacting with various molecular targets involved in cell proliferation.
Neuroprotective Effects
Research has suggested that indole compounds may offer neuroprotective benefits. The potential mechanisms include:
- Antioxidant Activity : Indole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves multi-step synthetic pathways that allow for the modification of functional groups to enhance biological activity. Various synthetic methods have been developed to create analogs with improved efficacy and selectivity against specific biological targets.
| Study Reference | Compound | Activity | IC50 Value | Target |
|---|---|---|---|---|
| Islam et al., 2021 | Indole derivative A | Antimicrobial | 0.39 μg/ml | Mycobacterium tuberculosis |
| Khan et al., 2018 | Indole derivative B | Anticancer | 1.6 μg/ml | Cancer cell lines |
| Ashok et al., 2018 | Indole derivative C | Neuroprotective | N/A | Neurodegenerative models |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The tetrahydropyridoindole moiety may enhance these interactions, leading to increased potency and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Methoxy vs. Halogen Substitutions : Methoxy groups (e.g., in the target compound and Compound 7) enhance solubility and hydrogen-bonding capacity, while halogens (Cl, F) improve target binding affinity and metabolic stability .
- Heterocycle Variations : Pyrazole-containing analogues (Compounds 22, 7, 33) exhibit tailored steric and electronic profiles compared to indole-based derivatives .
- Synthetic Flexibility: The GP1 protocol (amidation/coupling) is widely used for methanone derivatives, with purification via HPLC-MS or silica gel chromatography .
Critical Notes
Data Limitations : The evidence lacks explicit IC₅₀ values or in vivo efficacy data for the target compound, necessitating further experimental validation.
Synthetic Challenges : Multi-methoxy substitutions (as in the target compound) may complicate purification, requiring advanced techniques like preparative HPLC .
Structural Diversity : The pyridoindole core is highly versatile, enabling modular design for specific therapeutic applications (e.g., antipsychotics, antidepressants) .
Biological Activity
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex indole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the indole core and the introduction of methoxy groups. The general synthetic route includes:
- Formation of Indole Core : Utilizing Fischer indole synthesis by reacting phenylhydrazine with suitable aldehydes or ketones under acidic conditions.
- Methoxy Group Introduction : Achieved through electrophilic aromatic substitution using methanol and a catalyst.
- Final Coupling : The indole derivative is coupled with other moieties using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibitory effects on various receptor tyrosine kinases have been documented, which are crucial in cancer progression. Compounds derived from indole structures have shown inhibition against VEGF-R2 and FGF-R1 with IC50 values in the nanomolar range .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens:
- It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, showcasing potential as an antibacterial agent .
Anti-inflammatory Effects
Indole derivatives have also been studied for their anti-inflammatory properties:
- Some analogs have shown inhibition of COX enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses. IC50 values for these compounds indicate their effectiveness in reducing inflammation .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
| Substituent | Effect on Activity | IC50 Value |
|---|---|---|
| Methoxy Groups | Enhance solubility and bioavailability | Varies by target |
| Indole Core | Essential for receptor binding | Significant impact on potency |
| Tetrahydropyrido Group | Increases interaction with biological targets | Improves selectivity |
Case Studies
Recent studies have highlighted the biological potential of related compounds:
- A study identified that certain indole derivatives significantly inhibited growth factor receptor kinases involved in angiogenesis and tumor growth .
- Another investigation reported the effectiveness of modified indoles against drug-resistant bacterial strains, emphasizing their role in developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?
- Methodology : The compound’s synthesis likely involves heterocyclization and amidation steps, as seen in analogous indole-pyridoindole systems. For example:
- Step 1 : Use Friedel-Crafts benzoylation (e.g., AlCl₃ catalysis in dichloromethane) to functionalize indole precursors .
- Step 2 : Introduce methoxy groups via nucleophilic substitution (e.g., methyl iodide/K₂CO₃ in DMF).
- Step 3 : Assemble the pyrido[4,3-b]indole core via oxidative cyclization (e.g., POCl₃/DMF for carbazole formation) .
- Validation : Confirm purity via TLC and characterize using -NMR (e.g., δ 7.2–7.8 ppm for indole protons) and HR-ESI-MS (calculated vs. observed m/z) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
- Approach :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and methoxy (C-O) stretches at 1250–1300 cm⁻¹ .
- NMR Analysis : Use -NMR to distinguish quaternary carbons (e.g., methanone carbon at ~200 ppm) and DEPT-135 for CH/CH₂/CH₃ assignments .
- Mass Spectrometry : Detect fragmentation patterns (e.g., loss of methoxy groups as neutral fragments) to confirm substituent positions .
Advanced Research Questions
Q. How can researchers address contradictory yield data in the synthesis of indole-pyridoindole hybrids?
- Analysis : For example, reports 25% yield for a β-carboline vs. 12% for a dihydro derivative. Contradictions arise from:
- Reaction Conditions : Optimize temperature (e.g., reflux vs. RT) and solvent polarity (DMF vs. ethanol) to favor cyclization .
- Catalyst Selection : Compare NaH (for deprotonation) vs. BF₃·Et₂O (for Lewis acid-mediated cyclization) .
- Workup : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate polar byproducts .
Q. What strategies validate the compound’s pharmacological potential while addressing ADMET limitations?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition (e.g., MAPK) using enzyme-linked immunosorbent assays (ELISA) and compare IC₅₀ values against reference inhibitors .
- ADMET Profiling :
- Absorption : Calculate Caco-2 permeability (log ) to predict intestinal absorption (target: >1 × 10⁻⁶ cm/s) .
- Metabolism : Use hepatic microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ >60 min for stability).
- Toxicity : Perform Ames tests for mutagenicity and hERG binding assays for cardiotoxicity .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
- Docking Studies : Use PDB ID 1A9U (MAPK) to identify binding interactions (e.g., hydrogen bonds with indole NH or methoxy groups) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity (e.g., ergosterol biosynthesis inhibition) .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .
Analytical Challenges
Q. What advanced techniques differentiate tautomeric forms of this compound in solution?
- Strategies :
- Variable Temperature NMR : Monitor proton shifts (e.g., NH protons at δ 10–12 ppm) to detect keto-enol tautomerism .
- X-ray Crystallography : Resolve solid-state structures (e.g., C=O bond lengths ~1.22 Å vs. C-O ~1.36 Å for enol forms) .
- DFT Calculations : Compare experimental IR spectra with computed vibrational modes for tautomers .
Q. How can researchers mitigate spectral overlap in -NMR for this polycyclic system?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
